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Compound of Interest

2-(4-
Compound Name:
(Trifluoromethyl)phenyl)morpholine

Cat. No. B1308843

Introduction

2-(4-(Trifluoromethyl)phenyl)morpholine is a substituted morpholine derivative of interest in
medicinal chemistry and drug discovery. The morpholine ring is a privileged scaffold, known for
conferring favorable properties such as metabolic stability and improved pharmacokinetic
profiles. The trifluoromethylphenyl group significantly influences the molecule's electronics and
lipophilicity, making a thorough understanding of its physicochemical properties essential for
predicting its behavior in biological systems. This guide provides a summary of key
physicochemical data, detailed experimental protocols for their determination, and a visual
representation of a typical characterization workflow.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic
and pharmacodynamic profile. Below is a summary of calculated and available experimental
data for 2-(4-(Trifluoromethyl)phenyl)morpholine and its analogs.
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Property Value Source/Method
2-[4-
IUPAC Name (Trifluoromethyl)phenylmorph N/A
oline
CAS Number 62243-72-5 [1]
Molecular Formula C11H12F3NO [1]
Molecular Weight 231.21 g/mol [1]
Calculated logP 2.6 Computed by PubChem|[2]
Topological Polar Surface Area
12.5 A2 Computed by PubChem[2]
(TPSA)
Hydrogen Bond Donors 1 ChemScene|3]
Hydrogen Bond Acceptors 3 ChemScene|3]
Rotatable Bonds 3 ChemScene|3]
pKa Data not available N/A
Aqueous Solubility Data not available N/A

Note: Many properties for the specific isomer 2-(4-(Trifluoromethyl)phenyl)morpholine are

not experimentally determined in publicly available literature. Data for isomers or similar

compounds are used for computational predictions.

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate and reproducible determination

of physicochemical properties. As specific experimental data for 2-(4-

(Trifluoromethyl)phenyl)morpholine is limited, the following sections describe general, widely

accepted methodologies for key parameters.

Determination of Partition Coefficient (logP/logD) by
Shake-Flask Method
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The shake-flask method is the gold standard for determining the lipophilicity of a compound.[4]

1. Principle: The compound is partitioned between two immiscible phases, typically n-octanol
and a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4). The
logarithm of the ratio of the compound's concentration in the organic phase to its concentration
in the aqueous phase at equilibrium is the partition coefficient (logP for neutral species) or
distribution coefficient (logD for ionizable species).

2. Materials:

e Test compound

e n-Octanol (HPLC grade, pre-saturated with buffer)

e Phosphate buffer (e.g., 0.01 M, pH 7.4, pre-saturated with n-octanol)
o Volumetric flasks, pipettes

e Centrifuge tubes

e Mechanical shaker or vortex mixer

o Centrifuge

e Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

3. Procedure:

o Preparation of Phases: Pre-saturate the n-octanol and aqueous buffer by mixing them
vigorously for 24 hours, followed by a separation period to allow the phases to become
distinct.[4]

o Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent
(e.g., DMSO).

o Partitioning: Add a small aliquot of the stock solution to a centrifuge tube containing known
volumes of the pre-saturated n-octanol and aqueous buffer. The final DMSO concentration
should be kept low (e.g., <1%) to avoid affecting the partitioning.

o Equilibration: Cap the tubes and shake them for a set period (e.g., 2 hours) at a constant
temperature (e.g., 25°C) to ensure equilibrium is reached.[5]

o Phase Separation: Centrifuge the tubes at high speed (e.g., 3000 rpm for 15 minutes) to
achieve a clear separation of the two phases.[6]

o Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of
the compound in each phase using a suitable analytical method (e.g., HPLC-UV). A
calibration curve for the compound in each phase should be prepared.

o Calculation: Calculate the logD using the formula: logD = logio([Compound]n-octanol /
[Compound]aqueous)
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Determination of Aqueous Solubility (Kinetic Method)

Kinetic solubility assays are high-throughput methods used in early drug discovery to estimate
a compound's solubility.[7]

1. Principle: A concentrated solution of the compound in an organic solvent (typically DMSO) is
added to an aqueous buffer. The formation of a precipitate is monitored over time, often by
nephelometry (light scattering) or by measuring the concentration of the dissolved compound
after filtration.[7]

2. Materials:

e Test compound

e DMSO (anhydrous)

e Aqueous buffer (e.g., PBS, pH 7.4)

o 96-well microtiter plates (UV-transparent for analysis)
o Plate reader with nephelometry or UV-Vis capabilities
« Filtration apparatus for 96-well plates (optional)

3. Procedure:

o Stock Solution: Prepare a high-concentration stock solution of the test compound in DMSO
(e.g., 10-20 mM).[8]

» Plate Setup: Dispense the aqueous buffer into the wells of a 96-well plate.

o Compound Addition: Add a small volume (e.g., 1-5 pL) of the DMSO stock solution to the
buffer-containing wells to achieve the desired final concentrations.[9]

 Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a
defined period (e.g., 1-2 hours).[9]

e Measurement:

* Nephelometry: Measure the light scattering in each well. An increase in scattering relative to
controls indicates precipitation.[7]

o Direct UV/LC-MS: Filter the solutions to remove any precipitate. Measure the absorbance or
concentration of the compound in the filtrate and compare it to a calibration curve to
determine the solubility.[5]
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Determination of lonization Constant (pKa) by
Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound.[10]

1. Principle: The compound is dissolved in a suitable solvent (often a water-co-solvent mixture
for poorly soluble compounds), and the solution is titrated with a strong acid or base. The pH of
the solution is monitored with a pH meter as a function of the volume of titrant added. The pKa
is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the
titration curve.

2. Materials:

e Test compound

o Purified water (carbonate-free)

o Co-solvent if needed (e.g., methanol, DMSO)

o Standardized solutions of a strong acid (e.g., 0.1 M HCI) and a strong base (e.g., 0.1 M
NaOH)

e Potentiometer with a pH electrode

o Automatic titrator or burette

o Stirrer

3. Procedure:

o Sample Preparation: Accurately weigh and dissolve the compound in a known volume of
water or a water/co-solvent mixture.

 Titration Setup: Place the solution in a thermostatted vessel, insert the pH electrode and a
stirrer.

« Titration: Add the titrant (acid or base) in small, precise increments. After each addition, allow
the pH reading to stabilize before recording the value and the total volume of titrant added.

» Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve.
The pKa can be determined from the inflection point of the curve. For more accurate results,
the data can be analyzed using derivative plots or specialized software.

Workflow and Data Relationships

The physicochemical properties of a drug candidate are interconnected and are typically
evaluated in a cascaded workflow during the drug discovery process.
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Physicochemical Profiling Workflow
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Workflow for physicochemical profiling in drug discovery.
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This diagram illustrates how primary physicochemical assays for solubility, lipophilicity, and pKa
provide foundational data that informs the assessment of ADME (Absorption, Distribution,
Metabolism, and Excretion) properties, guides formulation development, and ultimately
influences decisions in the lead optimization stage of a drug discovery project.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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